(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid is a complex organic compound characterized by the presence of an indole ring substituted with an amino group, a carboxylic acid group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons to construct the trifluoromethyl-containing indole ring . The reaction conditions often involve the use of palladium-catalyzed carbonylative transformations and transition metal-catalyzed or metal-free synthesis of nitrogen-containing heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoromethyl substitution but lacks the indole ring structure.
3-aminobenzotrifluoride: A precursor to various herbicides and pharmaceuticals, similar in having an amino group and trifluoromethyl group but different in overall structure.
Uniqueness
(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid is unique due to its specific combination of functional groups and the indole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C10H7F3N2O3 |
---|---|
Molecular Weight |
260.17 g/mol |
IUPAC Name |
(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H7F3N2O3/c11-10(12,13)4-1-2-5-6(3-4)15-7(16)9(5,14)8(17)18/h1-3H,14H2,(H,15,16)(H,17,18)/t9-/m0/s1 |
InChI Key |
LFCFVGYRJDSYEY-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)[C@@]2(C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C2(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.